11-(Ethyldisulfanyl)undec-1-ene
Description
11-(Ethyldisulfanyl)undec-1-ene is an organosulfur compound characterized by an 11-carbon unsaturated hydrocarbon chain (undec-1-ene) with an ethyldisulfanyl (-S-S-C₂H₅) substituent at the terminal carbon. This disulfide functional group confers unique redox reactivity, making it valuable in polymer chemistry, drug design, and materials science.
Properties
CAS No. |
178561-28-9 |
|---|---|
Molecular Formula |
C13H26S2 |
Molecular Weight |
246.5 g/mol |
IUPAC Name |
11-(ethyldisulfanyl)undec-1-ene |
InChI |
InChI=1S/C13H26S2/c1-3-5-6-7-8-9-10-11-12-13-15-14-4-2/h3H,1,4-13H2,2H3 |
InChI Key |
LFDSSTPGLPYUPM-UHFFFAOYSA-N |
Canonical SMILES |
CCSSCCCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Ethyldisulfanyl)undec-1-ene typically involves the reaction of 11-bromo-undec-1-ene with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the ethanethiol displaces the bromine atom, forming the ethyldisulfanyl group .
Industrial Production Methods: Industrial production of 11-(Ethyldisulfanyl)undec-1-ene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 11-(Ethyldisulfanyl)undec-1-ene can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols.
Substitution: The alkene group can participate in addition reactions, such as hydrohalogenation or hydration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions involving halogens or acids can facilitate the addition to the alkene group.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Haloalkanes or alcohols, depending on the reagents used.
Scientific Research Applications
11-(Ethyldisulfanyl)undec-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s disulfide linkage is of interest in the study of protein folding and stability.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 11-(Ethyldisulfanyl)undec-1-ene primarily involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This property allows it to interact with various molecular targets, including enzymes and proteins, by forming or breaking disulfide bonds. These interactions can modulate the activity of the target molecules, influencing biological pathways and processes .
Comparison with Similar Compounds
Key Research Findings
- Disulfide vs. Peroxide Groups : While 11,11-bis(tert-butylperoxy)undec-1-ene relies on peroxide-derived radicals , the disulfide in 11-(Ethyldisulfanyl)undec-1-ene offers orthogonal reactivity, enabling thiol-disulfide exchange reactions critical in biochemistry .
- Comparison with Iodo Derivatives : The iodo group in 11-Iodoundec-1-ene provides a leaving group for nucleophilic substitution, whereas the disulfide in the target compound supports redox-driven transformations .
- Bicyclic Analogs : Bicyclo[4.4.1]undec-1-ene demonstrates how structural rigidity can direct synthetic pathways toward complex natural products, contrasting with the linear flexibility of 11-(Ethyldisulfanyl)undec-1-ene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
